molecular formula C23H46O7 B14328670 Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate CAS No. 109460-73-3

Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate

Cat. No.: B14328670
CAS No.: 109460-73-3
M. Wt: 434.6 g/mol
InChI Key: ZRKMVZOGHHSISI-UHFFFAOYSA-N
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Description

Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate is a complex organic compound belonging to the class of polyether esters. It is characterized by its long chain structure with multiple ether linkages, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate typically involves the esterification of 3,6,9,12,15-pentaoxaheptacosan-1-ol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its role in the formulation of pharmaceuticals and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate involves its interaction with various molecular targets and pathways. The compound’s polyether structure allows it to interact with biological membranes, potentially altering their properties and affecting cellular processes. Its ester group can undergo hydrolysis, releasing active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12,15-Pentaoxaheptadecan-1-ol
  • 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol
  • 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol

Uniqueness

Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate stands out due to its specific ester linkage, which imparts unique chemical and physical properties. Its long polyether chain provides flexibility and solubility characteristics that are advantageous in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

109460-73-3

Molecular Formula

C23H46O7

Molecular Weight

434.6 g/mol

IUPAC Name

methyl 2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C23H46O7/c1-3-4-5-6-7-8-9-10-11-12-13-26-14-15-27-16-17-28-18-19-29-20-21-30-22-23(24)25-2/h3-22H2,1-2H3

InChI Key

ZRKMVZOGHHSISI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)OC

Origin of Product

United States

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